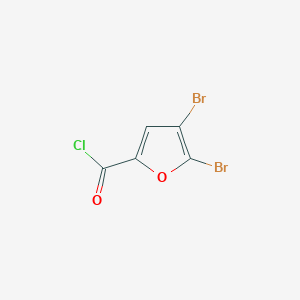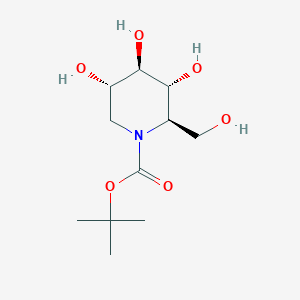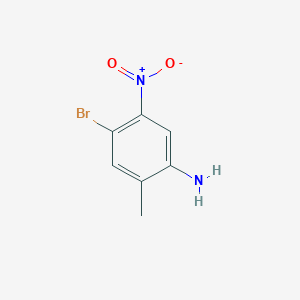
N,4-Dimethoxy-N-methylbenzamide
Vue d'ensemble
Description
“N,4-Dimethoxy-N-methylbenzamide” is a chemical compound with the molecular formula C10H13NO3 . It is also referred to as a Weinreb amide . It is a type of N,N-disubstituted benzamide .
Molecular Structure Analysis
The molecular weight of “N,4-Dimethoxy-N-methylbenzamide” is 195.22 . The compound appears as a colorless to light yellow clear liquid . The InChI string representation of the molecule is InChI=1S/C10H13NO2/c1-11 (12-2)10 (12)8-6-4-3-5-7-8/h3-7H,1-2H3 .
Physical And Chemical Properties Analysis
“N,4-Dimethoxy-N-methylbenzamide” is a liquid at 20 degrees Celsius . It has a boiling point of 105 °C at 0.1 mmHg and a flash point of 163 °C . The specific gravity at 20/20 is 1.15 , and the refractive index is 1.55 .
Applications De Recherche Scientifique
Coordination with Platinum Group Metals
N,4-Dimethoxy-N-methylbenzamide exhibits a distinct affinity for coordination with platinum group metals. This property is utilized in applications such as solvent extraction, preconcentration, separation, and trace detection of these metals. The ability to form stable complexes with platinum can be particularly useful in the purification and recovery of these valuable elements from various sources .
Formation of Weinreb Amides
This compound is also used in the synthesis of Weinreb amides, which are valuable intermediates in organic synthesis. Weinreb amides can be prepared from carboxylic acids using specific reagents and are used to control the nucleophilicity and reactivity of the amide group in various synthetic applications .
Spectroscopic Characterization
N,4-Dimethoxy-N-methylbenzamide can be characterized by various spectroscopic techniques such as 1H, 13C NMR, HMQC, COSY NMR, and FTIR. These methods are essential for determining the structure of chemical compounds and their complexes, which is crucial for understanding their properties and potential applications .
X-ray Crystallography
The structure of complexes formed by N,4-Dimethoxy-N-methylbenzamide can be determined by single-crystal X-ray diffraction. This technique provides detailed information about the arrangement of atoms within a crystal and can be used to infer the geometry and bonding patterns of the compound’s complexes .
Hydrogen Bonding Studies
The hydrogen bonding interactions between this compound and other molecules like thioacetamide have been investigated using near-infrared absorption spectroscopy. Understanding these interactions is important for designing molecules with specific properties and functions .
Analytical Chemistry Applications
Due to its specific chemical properties, N,4-Dimethoxy-N-methylbenzamide may be used in analytical chemistry for the detection and quantification of various substances. Its reactivity and binding characteristics make it a potential candidate for developing new analytical methods .
Safety And Hazards
Propriétés
IUPAC Name |
N,4-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHLPVYIMMZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568280 | |
| Record name | N,4-Dimethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-Dimethoxy-N-methylbenzamide | |
CAS RN |
52898-49-4 | |
| Record name | N,4-Dimethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,4-Dimethoxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)





